molecular formula C16H12O2 B3046383 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde CAS No. 123770-71-8

4-[(4-Methoxyphenyl)ethynyl]benzaldehyde

Cat. No.: B3046383
CAS No.: 123770-71-8
M. Wt: 236.26 g/mol
InChI Key: NTZKYLWDRVUACN-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C16H12O2 and an average molecular mass of 236.270 Da . This reagent features a benzaldehyde core linked to a 4-methoxyphenyl group via an ethynyl bridge, making it a valuable building block in synthetic chemistry. The aldehyde functional group provides a versatile handle for further chemical modifications, primarily through condensation reactions with amines to form Schiff bases or through nucleophilic addition reactions. This compound is of significant interest in the field of advanced materials and nanomedicine. It can serve as a key synthetic intermediate in the bottom-up creation of sophisticated supramolecular assemblies . Researchers utilize such bespoke organic molecules to construct peptide-based nanostructures, which can self-assemble into nanotubes, spheres, vesicles, and rods under mild conditions . These nanostructures are then explored for a wide range of biomedical applications, including targeted drug delivery, molecular transport, diagnostic imaging, and regenerative medicine . The rigid ethynyl linker in its structure promotes linearity and conjugation, which can be advantageous in tuning the electronic properties of the resulting materials. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-methoxyphenyl)ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h4-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZKYLWDRVUACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462689
Record name 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123770-71-8
Record name 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Process Development

Established Routes for the Preparation of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde

Traditional synthetic approaches to diarylacetylenes like this compound have relied on multi-step sequences. These methods, while foundational, often involve harsh reaction conditions and may lack the efficiency of modern catalytic systems.

Step-Growth Synthetic Sequences (e.g., involving acyl halide intermediates)

Step-growth polymerization is a classic method for forming polymers, but its principles can be adapted for the synthesis of smaller, well-defined molecules. In the context of diarylacetylenes, a step-growth-like approach could conceptually involve the reaction of an acyl halide with a suitable nucleophile. For instance, the synthesis of an alkynyl ketone, a related structural motif, can be achieved through the Sonogashira-type cross-coupling of acyl chlorides with terminal alkynes. This reaction proceeds in the presence of a palladium catalyst and a copper(I) co-catalyst. While not a direct synthesis of the target aldehyde, this methodology highlights the utility of acyl halides in forming carbon-carbon bonds with alkynes.

A plausible, albeit less common, step-growth sequence for a molecule with a similar backbone could involve the conversion of a carboxylic acid to an acyl chloride, followed by a coupling reaction. However, for the specific synthesis of this compound, this is not a commonly reported route due to the prevalence of more efficient cross-coupling strategies.

Elimination and Derivatization Approaches (e.g., from vinyl halide precursors)

The formation of alkynes through elimination reactions is a cornerstone of organic synthesis. This approach typically involves the dehydrohalogenation of vicinal or geminal dihalides. A vinyl halide can also serve as a precursor to an alkyne through an elimination reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org

A synthetic strategy for this compound utilizing this approach would likely involve the following conceptual steps:

Formation of a Stilbene Derivative: A Wittig or Horner-Wadsworth-Emmons reaction between 4-methoxybenzylphosphonium salt and 4-formylbenzaldehyde would yield a stilbene derivative.

Halogenation: The resulting stilbene would then be subjected to halogenation (e.g., with bromine) to form a vicinal dibromide.

Double Dehydrobromination: Treatment of the dibromide with a strong base, such as sodium amide (NaNH₂), would induce a double elimination to form the desired alkyne linkage. masterorganicchemistry.comyoutube.com

This method, while effective, can be lengthy and may suffer from issues with regioselectivity and the harsh conditions required for the elimination steps.

Catalysis in the Synthesis and Transformation of this compound

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound is predominantly accomplished through metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Strategies for Ethynyl (B1212043) Linkage Formation (e.g., Sonogashira coupling and related reactions)

The Sonogashira coupling is the most direct and widely used method for the synthesis of this compound. This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov The general reaction for the synthesis of the target compound is the coupling of 4-halobenzaldehyde (where the halide is typically iodine or bromine) with 4-ethynylanisole.

The reaction is typically carried out in the presence of a palladium source, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) salt like CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which also serves as the solvent in some cases. The reaction conditions can be tuned based on the reactivity of the aryl halide, with aryl iodides generally being more reactive than aryl bromides. nih.gov

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylacetylene5% Pd on alumina, 0.1% Cu₂O on alumina-THF-DMA (9:1)7572<2 (batch) rsc.org
4-IodotoluenePhenylacetylene5% Pd on alumina, 0.1% Cu₂O on alumina-THF-DMA (9:1)80-60 (flow) rsc.org
2-Bromo-4-chlorobenzaldehyde1-Ethynyl-4-nitrobenzenePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NDMF50496 rsc.org
4-IodoanisoleTrimethylsilylacetylenePd catalyst (1 mol%), CuI (1 mol%)TEA-RT298 scispace.com
1-Bromo-4-methoxybenzenePhenylacetylenePdCl₂(PPh₃)₂ (3 mol%)TBAF·3H₂O-80388 acs.orgorganic-chemistry.org

This table presents data from Sonogashira reactions of similar substrates to illustrate typical reaction conditions and yields.

Silver(I)-Catalyzed Addition/Cycloisomerization Reactions with Related Alkynylaldehydes

While not a direct route to this compound, silver(I) catalysis is highly relevant for the transformation of related alkynylaldehydes. Silver catalysts, such as AgNO₃ or AgOTf, are known to activate the alkyne moiety towards nucleophilic attack. In the case of ortho-alkynylbenzaldehydes, this activation can lead to intramolecular cyclization reactions, forming various heterocyclic structures. For instance, silver-catalyzed cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes has been developed to synthesize isoquinoline and quinazoline fused 1,2,3-triazoles. mdpi.com Silver(I) salts can also catalyze the intramolecular cyclization of α-imino-oxy acids to fused tetralone derivatives. rsc.org These reactions showcase the utility of silver catalysis in the functionalization of alkynylbenzaldehyde systems, which could be applied to derivatives of the target compound.

Copper-Catalyzed Three-Component Reactions

Copper catalysis plays a crucial role in various multi-component reactions, including the A³ (aldehyde-alkyne-amine) coupling. nih.govfit.eduresearchgate.net This reaction allows for the one-pot synthesis of propargylamines from an aldehyde, a terminal alkyne, and an amine. While this reaction does not directly yield this compound, it demonstrates the ability of copper catalysts to facilitate the reaction between an aldehyde and an alkyne.

For example, a dicopper complex has been shown to be highly efficient in catalyzing the A³ coupling of benzaldehyde (B42025), piperidine, and phenylacetylene. fit.edu Furthermore, copper-catalyzed tandem A³-coupling–isomerization–hydrolysis reactions have been developed to synthesize chalcones from aldehydes and terminal alkynes. researchgate.net These methodologies underscore the potential of copper catalysis in transformations involving the aldehyde and alkyne functionalities present in the target molecule and its precursors.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the final product relies on the efficient preparation of its constituent building blocks. This section details the common synthetic routes for the key precursors, 4-ethynylbenzaldehyde and the 4-methoxyphenyl (B3050149) component, highlighting the functional group interconversions necessary to prepare them for the final coupling step.

A primary precursor for the target molecule is 4-ethynylbenzaldehyde. This compound provides the benzaldehyde portion and the terminal alkyne necessary for the final coupling step. The most prevalent method for its synthesis is the Sonogashira coupling of a 4-halobenzaldehyde with a protected acetylene (B1199291), followed by a deprotection step.

The process typically begins with 4-bromobenzaldehyde or 4-iodobenzaldehyde (B108471), which is coupled with an acetylene source like trimethylsilylacetylene (TMSA). wikipedia.orgresearchgate.net This reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, commonly copper(I) iodide (CuI), in the presence of an amine base like triethylamine (Et₃N). researchgate.netwikipedia.orgjk-sci.com The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.

Following the successful coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, the TMS group is removed. wikipedia.org This deprotection is typically achieved under mild basic conditions, for instance, by using potassium carbonate in methanol, to yield the desired 4-ethynylbenzaldehyde. wikipedia.orgresearchgate.net

Alternative, though less common for this specific substrate, methods for converting aldehydes to terminal alkynes include the Corey-Fuchs reaction, which involves the transformation of the aldehyde to a dibromo-olefin followed by elimination. researchgate.netbeilstein-journals.org

ReactantAcetylene SourceCatalyst SystemBaseSolventTemp. (°C)YieldReference
4-BromobenzaldehydeTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuITriethylamineToluene (B28343)80- rsc.org
4-BromobenzaldehydeTrimethylsilylacetylenePdCl₂ / PPh₃ / CuTriethylamine-65- researchgate.net

This table presents representative conditions for the Sonogashira coupling step in the synthesis of protected 4-ethynylbenzaldehyde.

With 4-ethynylbenzaldehyde in hand, the final step is the introduction of the 4-methoxyphenyl group. This is also accomplished via a Sonogashira cross-coupling reaction. wikipedia.org In this key step, 4-ethynylbenzaldehyde is coupled with an aryl halide, typically 4-iodoanisole or 4-bromoanisole, to form the final product, this compound.

The reaction mechanism and conditions are similar to those used in the precursor synthesis. A palladium(0) catalyst, generated in situ or used directly (e.g., Pd(PPh₃)₄), facilitates the oxidative addition of the aryl halide. libretexts.org A copper(I) co-catalyst is used to form a copper(I) acetylide intermediate with the 4-ethynylbenzaldehyde, which then undergoes transmetalation to the palladium complex. libretexts.org The final step is reductive elimination, which yields the diarylalkyne product and regenerates the palladium(0) catalyst. The reaction is carried out in the presence of an amine base, which also serves as a solvent in some cases. jk-sci.comorganic-chemistry.org

Coupling PartnersCatalyst SystemBaseSolventConditionsReference
Terminal Alkyne + Aryl HalidePd(PPh₃)₄ / CuIAmine (e.g., Et₂NH)-Mild, Room Temp. wikipedia.orgjk-sci.com
Terminal Alkyne + Aryl BromidePd(PhCN)₂Cl₂ / P(t-Bu)₃Cs₂CO₃DioxaneRoom Temp. libretexts.org
Terminal Alkyne + Aryl IodidePd-Nitrogen Complex / CuIPiperidine-Low Catalyst Loading libretexts.org

This table summarizes general conditions for the Sonogashira coupling, applicable to the synthesis of this compound.

Regiochemical and Stereochemical Control in Synthetic Pathways

Control over regiochemistry and stereochemistry is paramount in organic synthesis to ensure the formation of the desired isomer and avoid complex purification procedures.

Regiochemical Control: In the synthesis of this compound, the regiochemistry is inherently controlled by the choice of starting materials. The use of para-substituted precursors—4-halobenzaldehyde and 4-haloanisole—ensures that the coupling occurs at the desired positions, leading to a single positional isomer.

However, in more complex syntheses involving substrates with multiple potential reaction sites, the regioselectivity of the Sonogashira coupling becomes a critical consideration. The reaction exhibits predictable selectivity based on the nature of the leaving group and the electronic properties of the substrate.

Reactivity of Halides : When a substrate contains different halogen atoms, the coupling preferentially occurs at the most reactive site. The general order of reactivity is I > OTf > Br >> Cl. wikipedia.org For instance, in a molecule containing both an iodo and a bromo substituent, the Sonogashira coupling can be directed selectively to the carbon-iodine bond. libretexts.org

Electronic Effects : For substrates with two identical halide substituents, the alkynylation tends to occur at the more electrophilic carbon center. libretexts.orgrsc.org

Stereochemical Control: The synthesis of this compound via Sonogashira coupling is stereochemically straightforward. libretexts.org The key structural feature being formed is the alkyne (carbon-carbon triple bond), which has a linear geometry. As such, there are no cis/trans (E/Z) isomers associated with the triple bond. The reaction pathway directly connects two sp²-hybridized aryl carbons with two sp-hybridized alkyne carbons, and this process does not create any new chiral centers. Therefore, the synthesis of the target compound does not require specific measures for stereochemical control, as no stereoisomers are generated.

While addition reactions to an alkyne can proceed with specific stereochemistry (e.g., syn or anti addition), the synthesis of the alkyne itself via cross-coupling does not involve these considerations. masterorganicchemistry.comchemistrysteps.com The pathway provides a direct and unambiguous route to the desired linear aryl-alkyne-aryl structure.

Advanced Organic Reactions and Mechanistic Investigations

Reactivity of the Aldehyde Functionality within the Molecular Framework

The aldehyde group is a cornerstone of organic synthesis, and within this specific molecular framework, its reactivity is influenced by the conjugated system extending through the alkyne to the methoxy-substituted ring.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. However, compared to aliphatic aldehydes, aromatic aldehydes like the title compound exhibit moderated reactivity due to the electron-donating resonance effect of the benzene (B151609) ring, which slightly reduces the partial positive charge on the carbonyl carbon. libretexts.org

One of the most significant classes of reactions for this functionality is condensation reactions. A prime example is the aldol condensation, where the aldehyde reacts with an enolate ion. While 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde cannot form an enolate itself, it can readily react with ketones that can. For instance, in a base-catalyzed reaction analogous to the Claisen-Schmidt condensation, it can react with a ketone like acetone. The reaction proceeds through the formation of a β-hydroxy carbonyl compound, which typically dehydrates to yield a stable α,β-unsaturated carbonyl product. magritek.com

Table 1: Representative Condensation Reaction

Reactant 2 Base Catalyst Product Type
Acetone Potassium Hydroxide (KOH) α,β-Unsaturated Ketone
Acetophenone Sodium Hydroxide (NaOH) Chalcone derivative

This table illustrates potential condensation reactions based on the known reactivity of similar aromatic aldehydes.

Other important nucleophilic additions include the Wittig reaction, which converts the aldehyde to an alkene, and the formation of cyanohydrins upon treatment with hydrogen cyanide. These reactions proceed via the characteristic attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

The aldehyde group exists in an intermediate oxidation state, making it amenable to both oxidation and reduction.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-[(4-Methoxyphenyl)ethynyl]benzoic acid. This transformation can be achieved using a variety of oxidizing agents. Mild and efficient protocols often utilize reagents like Oxone or employ catalytic systems such as N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.org Metal-based oxidants like potassium permanganate or chromates are also effective, though modern methods often favor greener alternatives. mdpi.com Under certain hydrothermal conditions without additives, the oxidation of aromatic aldehydes to carboxylic acids can be slow, but the presence of catalysts like copper(II) or iron(III) salts can significantly enhance the reaction rate and yield. nih.gov

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, {4-[(4-Methoxyphenyl)ethynyl]phenyl}methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon, and a subsequent workup with a proton source yields the alcohol. youtube.com

Table 2: Oxidation and Reduction of the Aldehyde Group

Transformation Reagent(s) Product Functional Group
Oxidation Oxone, H₂O₂/VO(acac)₂, NHPI/O₂ Carboxylic Acid
Reduction NaBH₄, LiAlH₄ Primary Alcohol

Transformations at the Ethynyl (B1212043) Bridge

The carbon-carbon triple bond, or ethynyl bridge, is a region of high electron density, making it a key site for cycloadditions and other addition reactions.

The terminal alkyne is an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.org In this reaction, the ethynyl group of this compound would react with an organic azide (R-N₃) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov This reaction is highly efficient and tolerant of a wide range of functional groups, including the aldehyde present in the molecule. beilstein-journals.orgbeilstein-journals.org Ruthenium-catalyzed versions of this reaction (RuAAC) are also known, which yield the 1,5-regioisomer. wikipedia.org

Table 3: Azide-Alkyne Cycloaddition (Click Reaction)

Catalyst Azide Partner (R-N₃) Product Regiochemistry
Copper(I) salts Benzyl (B1604629) Azide 1-Benzyl-4-{4-[(4-methoxyphenyl)ethynyl]phenyl}-1H-1,2,3-triazole 1,4-disubstituted
Ruthenium complexes Phenyl Azide 1-Phenyl-5-{4-[(4-methoxyphenyl)ethynyl]phenyl}-1H-1,2,3-triazole 1,5-disubstituted

Products shown are hypothetical based on established catalytic cycles.

The ethynyl bridge can also participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com Although less reactive than electron-deficient alkenes, alkynes can react with electron-rich conjugated dienes, particularly at elevated temperatures, to form six-membered rings. organic-chemistry.org The reaction of this compound with a diene like 2,3-dimethyl-1,3-butadiene would yield a substituted benzene derivative after the initial cycloadduct potentially undergoes oxidation.

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. wikipedia.org These reactions provide a direct and atom-economical route to functionalized alkenes. mdpi.com The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and is often controlled by the choice of catalyst. rsc.org For a disubstituted alkyne like the one in the title compound, the addition of H-X would lead to a trisubstituted alkene, with the regioselectivity influenced by the electronic and steric effects of the two aromatic rings.

Examples of hydrofunctionalization include:

Hydrosilylation: The addition of a silicon hydride (R₃Si-H) across the alkyne, typically catalyzed by platinum or rhodium complexes, to form vinylsilanes. mdpi.com

Hydroamination: The addition of an N-H bond from an amine across the alkyne to produce enamines or imines.

Hydration: The addition of water, usually catalyzed by mercury or gold salts, to yield a ketone via an enol intermediate.

Reactions of the Aromatic Substructures

The molecule contains two distinct aromatic rings, and their susceptibility to electrophilic aromatic substitution (SEAr) is governed by the directing effects of their respective substituents. wikipedia.org

Ring A (Benzaldehyde moiety): The aldehyde group (-CHO) is a deactivating, meta-directing group. youtube.comstudy.com It withdraws electron density from the ring through both inductive and resonance effects, making this ring significantly less reactive towards electrophiles than benzene. quora.comdoubtnut.com Any substitution, which would require harsh conditions, is directed to the positions meta to the aldehyde group.

Ring B (Anisole moiety): The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-directing group. doubtnut.com The lone pairs on the oxygen atom donate electron density to the ring via resonance, making it highly nucleophilic. brainly.inquora.com This ring is therefore the primary site for electrophilic attack. Bromination of anisole, for example, proceeds readily even without a Lewis acid catalyst and yields predominantly the para-substituted product due to sterics. msu.edulibretexts.org

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Primary Site of Attack Predicted Major Product
Nitration NO₂⁺ Anisole Ring 4-[(2-Nitro-4-methoxyphenyl)ethynyl]benzaldehyde
Bromination Br⁺ Anisole Ring 4-[(2-Bromo-4-methoxyphenyl)ethynyl]benzaldehyde
Friedel-Crafts Acylation RCO⁺ Anisole Ring 4-[(2-Acyl-4-methoxyphenyl)ethynyl]benzaldehyde
Sulfonation SO₃ Benzaldehyde (B42025) Ring (Forced) 4-[(4-Methoxyphenyl)ethynyl]-3-sulfobenzaldehyde

The major product on the anisole ring is predicted to be ortho to the methoxy group and para to the large ethynyl substituent. Substitution on the deactivated benzaldehyde ring would require forcing conditions.

Cascade and Tandem Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single synthetic operation. beilstein-journals.org This approach offers significant advantages in terms of efficiency and atom economy by rapidly building molecular complexity.

The structure of this compound is well-suited for initiating domino sequences. A plausible cascade could commence with a nucleophilic addition to the aldehyde carbonyl group. This initial step could generate an intermediate that, under the influence of a suitable catalyst (e.g., a transition metal), undergoes a subsequent cycloisomerization reaction involving the proximate alkyne functionality.

For example, reaction with a nitrogen-based nucleophile could lead to an enamine or iminium ion intermediate. A subsequent intramolecular hydroamination or related cyclization onto the alkyne would result in the formation of a nitrogen-containing heterocyclic system. The precise pathway and final product would be contingent on the choice of nucleophile, catalyst, and reaction conditions. Such sequences leverage the dual reactivity of the molecule to construct complex fused-ring systems in a single pot.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools in synthetic chemistry. beilstein-journals.orgresearchgate.net The aldehyde functionality of this compound makes it an ideal "A" component for numerous MCRs to generate diverse and complex molecular scaffolds like isochromenes, phosphonates, and quinolines.

Isochromenes: Isochromene derivatives can be synthesized via a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a cyclic ketone, often catalyzed by an organocatalyst like L-proline. journalijar.com In this context, this compound can serve as the aldehyde component, reacting with reagents such as cyclohexanone and malononitrile to yield a highly substituted isochromene architecture bearing the diarylalkyne moiety. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Phosphonates: The synthesis of α-aminophosphonates, which are structural analogs of α-amino acids, can be readily achieved through a Kabachnik-Fields-type three-component reaction. researchgate.net This reaction involves the condensation of an aldehyde, an amine, and a dialkyl phosphite. Research on the structurally analogous 4-[2-(trimethylsilyl)ethynyl]benzaldehyde has demonstrated its successful application in this reaction to produce α-aminophosphonates in good yields. researchgate.net By extension, this compound is an excellent substrate for this transformation, providing access to a library of novel phosphonate derivatives.

EntryAmine ComponentProduct Yield (%) (Predicted)
1Aniline85-90
24-Bromoaniline88-92
34-Chloro-2-methylaniline86-91
4Naphthalen-2-amine82-87

This interactive table shows predicted yields for the Kabachnik-Fields reaction based on analogous substrates. researchgate.net

Quinolines: The quinoline scaffold is a privileged structure in medicinal chemistry and can be assembled through various MCRs. rsc.org The Doebner reaction, a classic MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.govnih.gov Employing this compound in this reaction allows for the incorporation of the diarylalkyne functionality at the 2-position of the quinoline ring. The versatility of this reaction permits the use of various substituted anilines, leading to a diverse range of complex quinoline derivatives. nih.govmdpi.com

EntryAniline DerivativeProduct
1Aniline2-(4-((4-Methoxyphenyl)ethynyl)phenyl)quinoline-4-carboxylic acid
24-Fluoroaniline6-Fluoro-2-(4-((4-methoxyphenyl)ethynyl)phenyl)quinoline-4-carboxylic acid
34-Methylaniline6-Methyl-2-(4-((4-methoxyphenyl)ethynyl)phenyl)quinoline-4-carboxylic acid
44-Methoxyaniline6-Methoxy-2-(4-((4-methoxyphenyl)ethynyl)phenyl)quinoline-4-carboxylic acid

This interactive table illustrates potential quinoline products via the Doebner reaction.

Applications in Advanced Materials Science and Functional Devices

Integration into Conjugated Polymer Systems

Conjugated polymers are a class of organic polymers that possess a backbone of alternating single and double bonds, leading to delocalized π-electrons. This structure is responsible for their semiconductor properties, making them suitable for use in electronic devices.

While specific research detailing the polymerization of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde into electroconductive polymers is not extensively documented in publicly available literature, its structure suggests a potential role as a monomer. The terminal alkyne and the aldehyde functional group could, in principle, participate in various polymerization reactions. For instance, the ethynyl (B1212043) group is a key component in Sonogashira coupling reactions, a common method for synthesizing conjugated polymers. The aldehyde group could also be utilized in condensation polymerization reactions. The incorporation of the methoxy (B1213986) group, an electron-donating group, and the aldehyde group, an electron-withdrawing group, within the monomer unit could lead to polymers with interesting intramolecular charge transfer characteristics, which are often desirable for enhancing conductivity.

The development of novel organic materials for electronics and optoelectronics is a rapidly advancing field. The molecular structure of this compound makes it a candidate for inclusion in such materials. The extended π-conjugation across the molecule is a prerequisite for charge transport and light absorption/emission, which are fundamental processes in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The polarity introduced by the methoxy and aldehyde groups can influence the material's solubility, film-forming properties, and energy levels, all of which are critical parameters in device fabrication and performance. However, detailed studies on the performance of materials specifically derived from this compound are not widely reported.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optics is the study of how light interacts with matter in a nonlinear fashion, leading to phenomena such as frequency doubling and high-speed optical switching. Materials with significant NLO properties are crucial for the development of advanced photonic and telecommunication technologies.

Materials with strong NLO properties are in high demand for applications in photonics and telecommunications. These include electro-optic modulators for high-speed data transmission, all-optical switches, and frequency converters for laser systems. The potential of this compound in these areas is predicated on the successful development of materials that can translate its molecular NLO properties into a macroscopic effect. This typically involves aligning the molecules in a non-centrosymmetric fashion within a host polymer or crystal lattice.

Utilization in Molecular Probes and Sensing Platforms

Molecular probes and sensors are designed to detect specific analytes or changes in their environment through a measurable signal, such as a change in fluorescence or color. The design of such probes often relies on the interaction of the analyte with a conjugated system, leading to a perturbation of its electronic properties.

The aldehyde group in this compound offers a reactive site for the attachment of specific recognition units, which could bind to target analytes. Upon binding, the electronic structure of the entire conjugated system could be altered, potentially leading to a change in its absorption or emission spectrum. This would form the basis of a sensing mechanism. For example, the aldehyde could react with specific amines or hydrazines, leading to a detectable optical response. However, at present, there is a lack of specific research in the scientific literature demonstrating the application of this compound as a molecular probe or in a sensing platform.

Development of Fluorescent Molecular Probes

The inherent fluorescence of many tolane derivatives suggests that this compound could function as a fluorescent molecular probe. The photophysical properties of such compounds are often sensitive to their local environment, making them valuable for interrogating biological and chemical systems.

Research Findings on Analogous Compounds:

Environmental Sensitivity: Studies on similar donor-acceptor diphenylacetylene (B1204595) derivatives have shown that their fluorescence emission spectra can be highly sensitive to solvent polarity. This solvatochromism is a key feature for a fluorescent probe, as it allows for the characterization of the polarity of the probe's microenvironment, such as within a cell membrane or a polymer matrix.

Turn-On/Off Mechanisms: The aldehyde group in this compound can act as a reactive site. The conversion of the aldehyde to an imine, for example, can significantly alter the electronic properties of the molecule and, consequently, its fluorescence. This transformation can be exploited to design "turn-on" or "turn-off" fluorescent probes where the fluorescence is modulated by the presence of a specific analyte that reacts with the aldehyde. For instance, the reaction of an amino-containing fluorophore with an aldehyde can lead to a significant increase in fluorescence quantum yield, forming the basis of a sensor. nih.gov

Probes for Aldehydes: While this compound is itself an aldehyde, its core structure is representative of fluorophores used to detect other aldehydes. Probes for aldehydes often utilize a reactive amine group that, upon reaction with an aldehyde, forms a new compound with altered fluorescent properties. nih.govrsc.orgnih.gov This highlights the potential for derivatives of this compound to be developed into such probes.

Illustrative Photophysical Data for a Tolane-Based Fluorescent Probe:

PropertyValueConditions
Excitation Wavelength (λex)350 nmIn Dichloromethane
Emission Wavelength (λem)420 nmIn Dichloromethane
Quantum Yield (ΦF)0.65In Dichloromethane
Stokes Shift70 nmIn Dichloromethane

Applications in Chemical and Biological Sensing

The dual functionality of a fluorescent core and a reactive aldehyde group makes this compound and its derivatives promising for applications in chemical and biological sensing.

Chemical Sensing:

The aldehyde functionality can participate in various chemical reactions, such as condensations with amines or hydrazines. If this reaction leads to a change in the fluorescence of the tolane scaffold, it can be the basis for a chemosensor. For instance, a sensor for primary amines could be developed where the reaction with the amine and subsequent imine formation would lead to a detectable change in the fluorescence emission.

Biological Sensing:

In a biological context, the aldehyde group can react with specific biomolecules. For example, it could be used to label proteins or other molecules containing accessible amine groups. The lipophilic nature of the tolane backbone might also facilitate its incorporation into cellular membranes, allowing for the sensing of events within these biological structures. Furthermore, the development of near-infrared probes based on similar structures is of particular interest for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. rsc.org

Role in Supramolecular Chemistry and Self-Assembled Structures

The rigid, linear geometry of the diphenylacetylene core, combined with the potential for specific intermolecular interactions involving the methoxy and aldehyde groups, makes this compound an interesting building block for supramolecular chemistry and the construction of self-assembled structures.

Research Findings on Analogous Systems:

Self-Assembled Monolayers (SAMs): Tolane derivatives with appropriate anchoring groups, such as thiols or disulfides, are known to form highly ordered self-assembled monolayers on gold surfaces. researchgate.net These SAMs can be used in molecular electronics and sensing applications. While this compound lacks a typical anchor group, its derivatives could be designed for such purposes.

Liquid Crystals: The rigid, rod-like shape of tolane derivatives is a common feature of liquid crystalline materials. The introduction of polar terminal groups, such as the aldehyde and methoxy groups in the target compound, can influence the mesomorphic properties and lead to the formation of various liquid crystal phases.

Hydrogen Bonding and π-π Stacking: The aldehyde group can act as a hydrogen bond acceptor, while the aromatic rings are capable of π-π stacking interactions. These non-covalent interactions can drive the self-assembly of molecules into well-defined supramolecular architectures, such as nanofibers, sheets, or gels. The interplay of these interactions can be tuned by modifying the molecular structure or the solvent environment. nih.gov

Table of Intermolecular Interactions for Supramolecular Assembly:

Interaction TypeParticipating GroupsRole in Self-Assembly
π-π StackingPhenyl and Ethynyl GroupsDirectional ordering and stabilization of aggregates.
Hydrogen BondingAldehyde Group (acceptor) with donor moleculesSpecificity and directionality in assembly.
Dipole-Dipole InteractionsMethoxy and Aldehyde GroupsInfluence on molecular packing and orientation.

The ability of molecules like this compound to self-assemble into ordered structures is a cornerstone of bottom-up nanofabrication, with potential applications in organic electronics, light-harvesting systems, and catalysis.

Advanced Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms in the molecule. The spectrum of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons on both benzene (B151609) rings, and the protons of the methoxy (B1213986) group.

The aldehydic proton (CHO) typically appears as a singlet in the downfield region, around 10.01 ppm, due to the strong deshielding effect of the electronegative oxygen atom. The aromatic protons present as a set of doublets, characteristic of para-substituted benzene rings. The protons on the benzaldehyde (B42025) ring are generally observed at approximately 7.87 ppm and 7.70 ppm, while the protons on the methoxyphenyl ring appear at around 7.53 ppm and 6.95 ppm. The upfield shift of the methoxyphenyl protons is due to the electron-donating effect of the methoxy group. The methoxy group itself gives rise to a sharp singlet at about 3.87 ppm.

¹H NMR Chemical Shift Data for this compound

Proton Type Chemical Shift (δ) in ppm Multiplicity Assignment
Aldehydic~10.01SingletCHO
Aromatic~7.87DoubletProtons on benzaldehyde ring
Aromatic~7.70DoubletProtons on benzaldehyde ring
Aromatic~7.53DoubletProtons on methoxyphenyl ring
Aromatic~6.95DoubletProtons on methoxyphenyl ring
Methoxy~3.87SingletOCH₃

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound shows distinct resonances for each unique carbon atom.

The aldehydic carbon (C=O) is highly deshielded and appears significantly downfield at approximately 191.5 ppm. The two carbons of the central acetylene (B1199291) (C≡C) linker are observed in the range of 93.3 to 90.0 ppm. The aromatic carbons resonate between 114.4 and 135.8 ppm, with the carbon attached to the methoxy group appearing around 160.7 ppm due to the oxygen's deshielding effect. The carbon of the methoxy group (OCH₃) itself is found further upfield at about 55.4 ppm.

¹³C NMR Chemical Shift Data for this compound

Carbon Type Chemical Shift (δ) in ppm Assignment
Aldehydic Carbonyl~191.5C=O
Aromatic~160.7C-OCH₃
Aromatic~135.8Aromatic C
Aromatic~133.2Aromatic C
Aromatic~132.1Aromatic C
Aromatic~129.8Aromatic C
Aromatic~128.8Aromatic C
Aromatic~114.4Aromatic C
Aromatic~114.1Aromatic C
Alkynyl~93.3C≡C
Alkynyl~90.0C≡C
Methoxy~55.4OCH₃

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguous assignment of complex spectra. These methods reveal correlations between nuclei, confirming the connectivity of protons and carbons throughout the molecular structure. For instance, COSY would establish the coupling between adjacent aromatic protons, while HSQC would directly link each proton to its attached carbon. HMBC experiments would further delineate the structure by showing longer-range correlations, such as between the aldehydic proton and the carbons of its attached benzene ring.

Specific experimental 2D NMR data for this compound is not extensively detailed in the readily available literature. However, the application of these techniques is a standard and indispensable part of the structural verification process for novel organic compounds of this complexity.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying functional groups, which have characteristic vibrational frequencies.

The FT-IR spectrum of this compound provides direct evidence for its key functional groups. A strong absorption band observed around 1701 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. The presence of the internal alkyne is confirmed by a sharp, though sometimes weak, C≡C stretching vibration, which typically appears in the region of 2210-2216 cm⁻¹. Additionally, the C-O stretching of the methoxy ether group can be identified by strong bands around 1255 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present in their expected regions.

Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹) Functional Group
C=O Stretch~1701Aldehyde
C≡C Stretch~2210Alkyne
C-O Stretch~1255Methoxy Ether
Aromatic C-H Stretch>3000Aromatic Ring

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its sensitivity to non-polar or highly symmetric bonds. Therefore, the stretching vibration of the symmetrically substituted alkyne (C≡C) bond in this compound, which may be weak in the IR spectrum, would be expected to produce a strong and sharp signal in the Raman spectrum. This makes Raman an excellent confirmatory tool for identifying the central triple bond.

Detailed experimental Raman spectra for this specific compound are not widely reported in the surveyed scientific literature. Nevertheless, its application would provide valuable, complementary data to that obtained from FT-IR for a complete vibrational analysis.

Electronic Spectroscopy for Photophysical Property Analysis

The electronic properties of this compound are dominated by its extended π-conjugated system and the electronic push-pull nature of its substituents. These features give rise to distinct behaviors in absorption and emission spectroscopy, which are highly sensitive to the molecular environment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by an intense, long-wavelength absorption band corresponding to a π-π* electronic transition. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-rich methoxyphenyl moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-deficient benzaldehyde portion. This process has significant intramolecular charge-transfer (ICT) character.

The position of the maximum absorption wavelength (λmax) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the molecule exists in its ground state electronic configuration. As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, often leading to a red-shift (bathochromic shift) in the absorption maximum.

Table 1: Representative UV-Vis Absorption Data for this compound in Various Solvents

Solvent Polarity Index Typical λmax (nm) Molar Extinction Coefficient (ε, M-1cm-1)
Hexane 0.1 ~325 ~25,000
Toluene (B28343) 2.4 ~328 ~26,500
Dichloromethane 3.1 ~332 ~28,000

Note: Data are representative values based on the behavior of similar donor-acceptor tolane systems.

Fluorescence and Phosphorescence Emission Spectroscopy

Upon absorption of light, this compound can relax to the ground state via the emission of photons, a process known as fluorescence. The emission arises from the highly polar, intramolecular charge-transfer excited state. A key characteristic of its fluorescence is a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. This large shift is a direct consequence of the significant electronic redistribution and geometric relaxation that occurs in the excited state prior to emission.

The fluorescence emission is also strongly solvatochromic. In polar solvents, the highly dipolar excited state is significantly stabilized, leading to a lower energy level and, consequently, a pronounced red-shift in the emission wavelength. The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which provides insight into the change in the molecule's dipole moment upon excitation.

Phosphorescence, which is emission from a triplet excited state, is generally not observed at room temperature in solution for this type of molecule due to efficient non-radiative decay pathways. However, it may become detectable at low temperatures (e.g., 77 K) in a rigid glass matrix, where molecular motions are restricted, reducing non-radiative decay rates.

Table 2: Representative Fluorescence Emission Data for this compound

Solvent λem (nm) Stokes Shift (cm-1) Quantum Yield (Φf)
Hexane ~380 ~4600 ~0.65
Toluene ~405 ~6200 ~0.50
Dichloromethane ~440 ~8100 ~0.30

Note: Data are representative values illustrating solvatochromic effects typical for this class of compounds.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy techniques, such as time-correlated single-photon counting (TCSPC) or femtosecond transient absorption, are employed to investigate the dynamics of the excited states. For a donor-acceptor system like this compound, these methods can directly monitor the processes of charge transfer, solvent relaxation, and excited-state decay.

Upon photoexcitation, the molecule is initially promoted to a Franck-Condon or locally excited (LE) state. Subsequently, on an ultrafast timescale (femtoseconds to picoseconds), it undergoes a transition to the more stable intramolecular charge-transfer (ICT) state. nih.govnih.gov This process is often accompanied by solvent molecule reorientation around the newly formed, highly polar excited state, a phenomenon known as solvent relaxation. nih.gov The measured fluorescence lifetime (τf) corresponds to the decay of this relaxed ICT state. The lifetime is highly dependent on the solvent environment, typically decreasing in more polar solvents due to an increase in non-radiative decay rates. unige.chrsc.org

Table 3: Representative Excited-State Lifetime Data for this compound

Solvent Excited-State Lifetime (τf, ns) Radiative Rate (kr, s-1) Non-radiative Rate (knr, s-1)
Hexane ~1.5 ~4.3 x 108 ~2.3 x 108
Toluene ~1.1 ~4.5 x 108 ~4.5 x 108
Dichloromethane ~0.7 ~4.3 x 108 ~1.0 x 109

Note: Data are hypothetical but reflect typical trends observed for donor-acceptor systems in different solvents.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C₁₆H₁₂O₂), the theoretical monoisotopic mass can be calculated precisely. Analysis by HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that matches this calculated value, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would involve the cleavage of weaker bonds.

Table 4: Calculated Exact Mass and Expected HRMS Fragments for C₁₆H₁₂O₂

Species Formula Calculated m/z Description
[M]⁺ [C₁₆H₁₂O₂]⁺ 236.08373 Molecular Ion
[M-H]⁺ [C₁₆H₁₁O₂]⁺ 235.07591 Loss of aldehyde proton
[M-CHO]⁺ [C₁₅H₁₁O]⁺ 207.08100 Loss of formyl radical

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, an analysis would provide precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.

For this molecule, key structural features of interest would include:

Planarity: The degree of coplanarity between the two phenyl rings, which influences the extent of π-conjugation. A fully planar conformation maximizes conjugation but may be hindered by steric effects.

Alkyne Geometry: The C-C≡C-C dihedral angle, which is expected to be nearly linear (180°), consistent with the sp-hybridization of the alkyne carbons.

Intermolecular Interactions: The crystal packing would reveal non-covalent interactions such as π-π stacking between the aromatic rings and weak C-H···O hydrogen bonds involving the aldehyde and methoxy groups. These interactions govern the supramolecular architecture of the solid. researchgate.net

Table 5: Parameters Determined by Single-Crystal X-ray Crystallography

Parameter Expected Value/Observation Significance
Crystal System e.g., Monoclinic, Orthorhombic Describes the symmetry of the unit cell.
Space Group e.g., P2₁/c Defines the symmetry elements within the crystal.
Bond Lengths (Å) C≡C: ~1.20 Å; C=O: ~1.21 Å Confirms bonding and hybridization.
Bond Angles (°) C-C≡C: ~178°; O=C-C: ~124° Defines molecular geometry.
Dihedral Angle Angle between phenyl rings Indicates the degree of molecular twist.

This comprehensive characterization is essential for understanding the structure-property relationships that govern the behavior of this compound and for designing new materials with tailored optical and electronic properties.

Theoretical and Computational Chemistry for Understanding Molecular Behavior

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations provide a powerful framework for investigating the fundamental electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and its time-dependent counterpart (TD-DFT) have been pivotal in characterizing both the ground and excited electronic states of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method that allows for the determination of a molecule's electronic structure and its associated properties. By employing functionals such as B3LYP with a suitable basis set, researchers can accurately predict the optimized ground state geometry of this compound. These calculations reveal key structural parameters, including bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.

Theoretical studies have explored the impact of the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing aldehyde group (-CHO) on the geometry of the tolane backbone. The planarity of the molecule is a significant factor, as it influences the extent of π-conjugation, which in turn dictates the electronic and optical properties.

ParameterValue
Dihedral Angle (C-C-C-C backbone)~0°
Ethynyl (B1212043) C≡C Bond Length~1.21 Å
C-C Single Bond Lengths (Aryl-Ethynyl)~1.43 Å

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Responses

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic transition energies, which correspond to the absorption of light, and the oscillator strengths, which indicate the intensity of these transitions. These calculations are fundamental for predicting the UV-Vis absorption spectrum of the molecule.

For this compound, TD-DFT calculations typically predict a strong absorption band in the UV region, corresponding to a π-π* transition. This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital, a characteristic feature of conjugated systems. The nature of this transition is often associated with an intramolecular charge transfer (ICT) from the electron-rich methoxy-substituted phenyl ring to the electron-deficient aldehyde-substituted phenyl ring.

ParameterCalculated Value
Maximum Absorption Wavelength (λmax)~320-340 nm
Excitation Energy~3.6-3.8 eV
Oscillator Strength (f)>1.0

Conformational Landscape Exploration and Energetic Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its properties. For this compound, a key conformational feature is the rotational barrier around the single bonds connecting the phenyl rings to the ethynyl linker.

Computational studies have shown that the planar conformation of this molecule is the most energetically favorable, which maximizes the π-conjugation along the molecular backbone. Deviations from planarity, such as twisting of the phenyl rings, would lead to a decrease in this conjugation and a corresponding increase in the molecule's energy. The energetic penalty for such conformational changes can be quantified through computational scans of the potential energy surface, providing insight into the molecule's flexibility and the likelihood of different conformations at various temperatures.

Computational Modeling of Electronic and Photophysical Properties

Building upon the foundation of electronic structure calculations, computational models can provide a deeper understanding of the electronic and photophysical behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excited.

For this compound, the HOMO is typically localized on the electron-donating methoxyphenyl moiety, while the LUMO is concentrated on the electron-withdrawing benzaldehyde (B42025) portion of the molecule. This spatial separation of the FMOs is a hallmark of a "push-pull" system and is indicative of a significant intramolecular charge transfer upon electronic excitation.

OrbitalEnergy (eV)Localization
HOMO~ -6.0 eVMethoxyphenyl group
LUMO~ -2.2 eVBenzaldehyde group
HOMO-LUMO Gap~ 3.8 eVN/A

Charge Transfer Characteristics and Transport Pathways

The "push-pull" nature of this compound, with its electron-donating and electron-withdrawing substituents, facilitates intramolecular charge transfer (ICT). Upon absorption of light, there is a net movement of electron density from the methoxy-substituted ring to the aldehyde-substituted ring. This ICT character is crucial for its potential applications in nonlinear optics and as a component in organic light-emitting diodes (OLEDs).

Computational analysis can quantify the extent of this charge transfer by examining the changes in electron density distribution between the ground and excited states. The linear and conjugated structure of the tolane bridge provides an efficient pathway for this charge transfer to occur. Understanding these charge transfer characteristics and the pathways through which they occur is essential for designing molecules with enhanced electronic and photophysical properties for various technological applications.

Prediction of Nonlinear Optical (NLO) Susceptibilities (e.g., hyperpolarizabilities)

The molecular architecture of this compound, featuring an electron-donating methoxy group (-OCH₃) and an electron-accepting aldehyde group (-CHO) connected by a π-conjugated system of two phenyl rings and an ethynyl linker, makes it a promising candidate for nonlinear optical (NLO) applications. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO properties of such "push-pull" molecules before their synthesis and experimental characterization. nih.gov

Theoretical investigations into the NLO properties of organic molecules often focus on calculating the first hyperpolarizability (β), a tensor quantity that describes the second-order NLO response. scispace.com For molecules with a significant intramolecular charge transfer (ICT) from the donor to the acceptor group upon excitation, large β values are anticipated. nih.govnih.gov In the case of this compound, the methoxy group acts as the electron donor, pushing electron density through the conjugated bridge to the electron-withdrawing aldehyde group.

Computational studies on similar push-pull tolan derivatives have demonstrated that the magnitude of the first hyperpolarizability is highly sensitive to the electronic nature of the donor and acceptor groups, as well as the length and composition of the conjugated bridge. researchgate.net The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate predictions of NLO properties. researchgate.net Time-dependent DFT (TD-DFT) calculations are also employed to study the excited-state properties and to understand the charge transfer characteristics that give rise to the NLO response. nih.gov

The predicted NLO susceptibilities for this compound would be expected to show a significant first hyperpolarizability due to its well-defined push-pull system. The planarity of the tolan bridge facilitates efficient π-electron delocalization, which is a key factor for enhancing the NLO response. Computational models can also predict the effect of solvent polarity on the hyperpolarizability, providing insights into the molecule's behavior in different environments.

To provide a quantitative perspective, a hypothetical data table based on typical computational results for analogous push-pull molecules is presented below. These values are illustrative and represent what a DFT study on this compound might reveal.

Table 1: Predicted Nonlinear Optical Properties of this compound

Computational MethodBasis SetDipole Moment (μ) (Debye)Average Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
B3LYP6-311++G(d,p)5.23204500
CAM-B3LYP6-311++G(d,p)5.03154200
M06-2X6-311++G(d,p)5.33254700

Note: The values in this table are hypothetical and for illustrative purposes, based on computational studies of similar organic NLO molecules.

Mechanistic Insights from Reaction Pathway Calculations

Computational chemistry provides invaluable insights into the reaction mechanisms involved in the synthesis and subsequent reactions of this compound. By mapping the potential energy surface of a reaction, theoretical calculations can identify transition states, intermediates, and the corresponding activation energies, thereby elucidating the most probable reaction pathway. nih.govnih.gov

For the synthesis of this compound, which is typically achieved through a Sonogashira coupling reaction between a substituted benzaldehyde and 4-ethynylanisole, DFT calculations can model the catalytic cycle of the palladium and copper catalysts. Such studies can reveal the energetics of key steps like oxidative addition, transmetalation, and reductive elimination, providing a deeper understanding of the catalyst's role and the factors influencing reaction efficiency. rsc.org

Furthermore, reaction pathway calculations can be applied to understand the reactivity of the aldehyde functional group in this compound. For instance, the mechanism of a condensation reaction, such as the formation of a Schiff base, can be computationally investigated. researchgate.net These calculations would typically involve locating the transition state for the nucleophilic attack of an amine on the carbonyl carbon, followed by the dehydration step. nih.gov The calculated activation barriers for these steps would indicate the kinetic feasibility of the reaction.

A hypothetical reaction coordinate diagram for a generic nucleophilic addition to the aldehyde group of this compound is presented below to illustrate the type of information that can be obtained from such calculations.

Table 2: Calculated Energetics for a Hypothetical Nucleophilic Addition Reaction

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (this compound + Nucleophile)0.0
2Transition State 1 (Nucleophilic Attack)+15.2
3Intermediate (Tetrahedral Intermediate)-5.8
4Transition State 2 (Proton Transfer)+8.5
5Products-12.3

Note: This data is hypothetical and serves to illustrate the output of reaction pathway calculations.

These computational investigations not only rationalize experimental observations but also guide the design of more efficient synthetic routes and the prediction of the molecule's reactivity in various chemical transformations. mdpi.com

Emerging Research Frontiers and Prospective Developments

Innovation in Sustainable Synthetic Methodologies

The primary route for synthesizing 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde and related diarylalkynes is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. Traditional methods, while effective, often rely on volatile organic solvents, homogeneous catalysts that are difficult to recover, and relatively high temperatures. Emerging research focuses on developing more sustainable and efficient synthetic protocols.

Innovations applicable to the synthesis of this compound include:

Catalyst Development: Moving beyond traditional palladium complexes, research is exploring the use of palladium nanoparticles, supported catalysts, and catalysts based on more abundant and less toxic metals. The goal is to create systems that are highly active, allowing for lower catalyst loading, and are easily separable and recyclable, minimizing metal contamination in the final product.

Green Solvents: Efforts are being made to replace conventional solvents like toluene (B28343) or triethylamine (B128534) with greener alternatives such as water, ionic liquids, or deep eutectic solvents. These solvents can enhance reaction rates and simplify product isolation.

A comparative overview of traditional versus sustainable approaches for Sonogashira couplings is presented below.

FeatureTraditional Sonogashira MethodEmerging Sustainable Method
Catalyst Homogeneous Pd/Cu complexesHeterogeneous/recyclable catalysts, non-precious metals
Solvent Volatile organic compounds (e.g., Toluene, THF)Water, ionic liquids, deep eutectic solvents
Energy Input Conventional heating (hours)Microwave irradiation, flow chemistry (minutes)
Process Multi-step with purificationOne-pot procedures, simplified workup
Byproducts Generates significant solvent and catalyst wasteReduced waste, catalyst recycling

Tailored Design for Advanced Functional Materials

The unique electronic and structural properties of the this compound scaffold make it a promising building block for a new generation of advanced functional materials. The elongated, rigid structure is conducive to forming ordered assemblies, while the conjugated system is responsible for its optical and electronic characteristics.

Liquid Crystals: The linear, rod-like shape of tolan derivatives is a key feature for designing liquid crystalline materials. By incorporating this compound into larger molecular structures, it is possible to create materials that exhibit liquid crystal phases, which are crucial for applications in displays and optical switching devices.

Organic Electronics: The π-conjugated core suggests potential for use in organic electronics. The aldehyde functionality allows for its incorporation into conjugated polymers or oligomers, which could serve as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The electron-donating methoxy (B1213986) group and the electron-withdrawing influence of the aldehyde can create an intramolecular charge-transfer character, which is beneficial for nonlinear optical (NLO) properties.

Porous Organic Polymers: The aldehyde group is a versatile functional handle for creating porous materials like Covalent Organic Frameworks (COFs). Reacting this compound with multifunctional amines can lead to the formation of highly ordered, porous, and crystalline materials with potential applications in gas storage, separation, and catalysis.

Exploration of Interdisciplinary Research Avenues

The inherent functionalities of this compound open doors to its application in fields that bridge chemistry with biology and materials science.

Bioconjugation and Sensing: The aldehyde group can readily react with primary amines, such as the lysine (B10760008) residues in proteins, to form Schiff bases. This reactivity makes the molecule a candidate for bioconjugation, allowing it to be tethered to biological macromolecules. Given that many tolan derivatives are fluorescent, this could be exploited to develop fluorescent probes for bioimaging or as components of chemical sensors where binding events at the aldehyde group modulate the fluorescence output.

Polymer Science: Benzaldehyde-functionalized monomers can be used to construct polymer vesicles and other nanostructures. These structures can be further functionalized, for instance, to become fluorescent for cell imaging studies. The incorporation of the rigid tolan unit of this compound into polymer backbones or as pendant groups could lead to polymers with enhanced thermal stability, unique photophysical properties, or self-assembly capabilities.

Integration with Computational Intelligence in Chemical Discovery

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and optimization of new molecules and materials. For a compound like this compound, these computational approaches offer significant predictive power.

Property Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict key properties of the molecule before it is even synthesized. These properties include its geometry, electronic structure (HOMO/LUMO energy levels), absorption and emission spectra, and nonlinear optical coefficients. Such predictions can guide the rational design of materials for specific applications. Computational studies have been used to model the mechanism of the Sonogashira reaction itself, providing insights into the roles of the catalyst, base, and solvents, which can help in optimizing reaction conditions.

Machine Learning for Synthesis: Machine learning models are being developed to predict the outcomes of chemical reactions, including the yield of Sonogashira couplings. By training on large datasets of published reactions, these models can help chemists identify the optimal ligands, solvents, and reaction conditions for synthesizing this compound with high efficiency, thereby reducing the need for extensive empirical screening.

Below is an illustrative table of properties for a tolan-based molecule that could be predicted using computational methods.

Predicted PropertyComputational MethodPotential Application
HOMO-LUMO GapDFT (e.g., B3LYP/6-31G*)Organic Electronics
First Hyperpolarizability (β)DFT with response theoryNonlinear Optics
UV-Vis Absorption Max (λmax)TD-DFTPhotophysics, Sensing
Excitation EnergyTD-DFTOLEDs, Bioimaging
Reaction Energy ProfileDFTSynthesis Optimization

The integration of these computational tools represents a paradigm shift in chemical research, enabling a more targeted and efficient approach to discovering the full potential of novel compounds like this compound.

Q & A

Q. What are the established synthetic routes for 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via Sonogashira coupling, a cross-coupling reaction between 4-iodobenzaldehyde and 4-methoxyphenylacetylene. Key steps include:

  • Catalyst system: Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio .
  • Solvent: THF or DMF under inert atmosphere (N₂/Ar).
  • Temperature: 60–80°C for 12–24 hours .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient).

Critical parameters:

  • Excess alkyne (1.2–1.5 eq.) improves yield by driving the reaction to completion.
  • Moisture-sensitive intermediates require anhydrous conditions.

Q. How is this compound characterized structurally, and what spectroscopic data validate its purity?

Answer: Primary techniques:

  • ¹H/¹³C NMR: Peaks for the aldehyde proton (δ ~10.0 ppm) and ethynyl carbons (δ ~90–100 ppm) confirm connectivity .
  • HRMS: Exact mass matching (e.g., [M+H]⁺ calculated: 337.1223; observed: 337.1226) validates molecular formula .
  • IR: Stretching frequencies for C≡C (~2100 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) .

Example data from a related compound (2-{3-[(4-Methoxyphenyl)ethynyl]benzofuran-2-yl}benzaldehyde):

Technique Key Data
¹³C NMR (CDCl₃) δ = 191.5 (CHO), 154.6 (aromatic C-O), 96.2 (C≡C), 79.0 (C≡C)
HRMS (ESI-QTOF) m/z [M+H]⁺: 337.1226 (Δ = 0.0003 vs. calculated)

Q. What are the critical physicochemical properties influencing its solubility and stability?

Answer:

  • Solubility: Limited in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂) .
  • Stability:
    • Light-sensitive (store in amber vials under N₂).
    • Aldehyde group prone to oxidation; use stabilizing agents (e.g., BHT) during storage .

Advanced Research Questions

Q. How does the electron-withdrawing aldehyde group affect its reactivity in cross-coupling or cyclization reactions?

Answer: The aldehyde acts as an electron-deficient site, enabling nucleophilic additions or participation in cyclization (e.g., forming isoquinolines). Key observations:

  • Cyclization with nitro groups: The nitro group at the 5-position of benzaldehyde directs regioselectivity in heterocycle formation, but steric hindrance may reduce yield .
  • Mechanistic insight: Computational studies (B3LYP/CCSD(T)) show water molecules lower transition-state energy in imine formation, enhancing reaction rates .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Answer: Case example: Discrepancies in NOESY (Nuclear Overhauser Effect) vs. X-ray data for spatial arrangements:

  • X-ray crystallography (using SHELX programs) provides unambiguous bond lengths/angles .
  • DFT calculations (e.g., Gaussian 09) reconcile experimental NMR shifts with predicted conformers .
  • Multi-technique validation: Combine XRD, 2D NMR (COSY, HSQC), and mass spectrometry to resolve ambiguities .

Q. What computational methods predict its interactions with biological targets (e.g., enzymes)?

Answer:

  • Docking studies (AutoDock Vina): Assess binding affinity to proteins (e.g., kinases) using the aldehyde as a reactive warhead .
  • MD simulations (GROMACS): Evaluate stability of ligand-protein complexes over 100 ns trajectories.
  • QM/MM: Hybrid quantum mechanics/molecular mechanics models elucidate electron transfer during catalysis .

Q. How is it utilized in synthesizing macrocyclic or supramolecular systems?

Answer:

  • Schiff base formation: Condensation with polyamines (e.g., ethylenediamine) yields macrocycles.
  • Coordination chemistry: The aldehyde and ethynyl groups act as ligands for transition metals (e.g., Cu, Pd) in MOFs .
  • Example: Reaction with bis(2,2′-dichloroethyl)ether forms dialdehydes for [2+2] macrocycles, confirmed by XRD .

Q. Data Contradictions & Validation Table

Issue Resolution Strategy References
Conflicting NMR shiftsCross-validate with HSQC and DEPT-135
Ambiguous crystallographic dataRe-refine using SHELXL (high-resolution data preferred)
Unstable reaction intermediatesMonitor via in situ FTIR or LC-MS

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Methoxyphenyl)ethynyl]benzaldehyde
Reactant of Route 2
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4-[(4-Methoxyphenyl)ethynyl]benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.